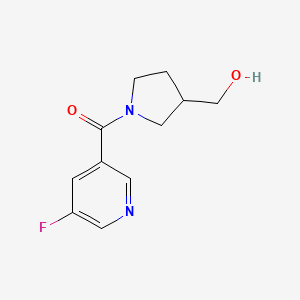
(5-氟吡啶-3-基)(3-(羟甲基)吡咯烷-1-基)甲酮
描述
(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom on the pyridine ring and a hydroxymethyl group on the pyrrolidine ring, which contribute to its distinctive chemical properties.
科学研究应用
(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: : The compound may have potential therapeutic applications, such as in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: : It can be utilized in the production of advanced materials and chemicals with specific properties.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Result of Action
The compound’s interaction with its targets would likely lead to changes at the molecular and cellular levels, influencing the overall biological response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone . These factors could affect the compound’s interaction with its targets and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 5-fluoropyridine with a halogenated pyrrolidine derivative under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, cost efficiency, and safety considerations. The use of automated systems for reaction monitoring and control can enhance the reproducibility and yield of the compound.
化学反应分析
Types of Reactions
(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups on the compound.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.
相似化合物的比较
(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:
Bis((5-fluoropyridin-3-yl)methyl)amine: : This compound has a similar fluorinated pyridine structure but lacks the hydroxymethyl group.
6-fluoro-3-pyridinemethanol: : This compound features a fluorine atom on the pyridine ring and a hydroxymethyl group, but the pyridine ring is positioned differently.
The uniqueness of (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups and their spatial arrangement, which can lead to distinct chemical and biological properties.
属性
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-3-9(4-13-5-10)11(16)14-2-1-8(6-14)7-15/h3-5,8,15H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYMWDZBICIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


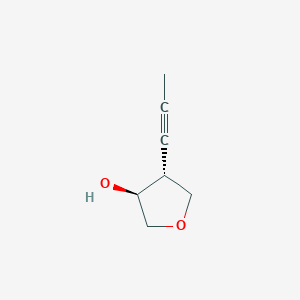
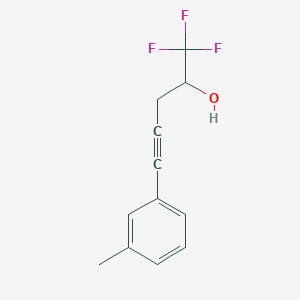

![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)
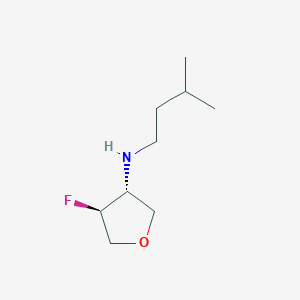
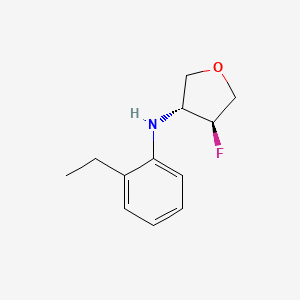
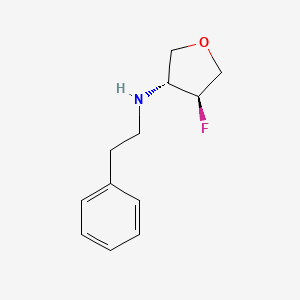
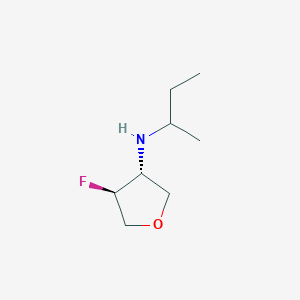
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)
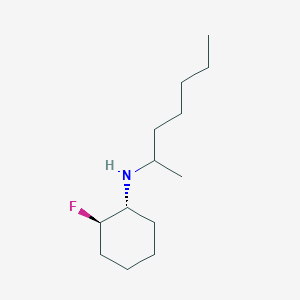
![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)

